Cyanomethanesulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

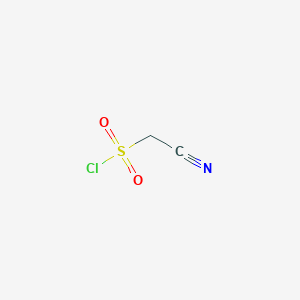

2D Structure

3D Structure

Properties

IUPAC Name |

cyanomethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClNO2S/c3-7(5,6)2-1-4/h2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOXEHOYDPAXTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27869-04-1 | |

| Record name | cyanomethanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cyanomethanesulfonyl Chloride: A Comprehensive Technical Guide for the Research Professional

Introduction

Cyanomethanesulfonyl chloride (CAS No. 27869-04-1) is a bifunctional reagent of significant interest in medicinal chemistry and drug development.[1] Its unique molecular architecture, incorporating both a reactive sulfonyl chloride moiety and a nitrile group, presents a versatile platform for the synthesis of novel sulfonamides and other complex molecular scaffolds.[1] The sulfonyl chloride group serves as a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of amines, alcohols, and other nucleophiles. Simultaneously, the cyano group offers a handle for further chemical transformations, making it a valuable building block in the design of targeted therapeutics and functionalized materials.

This technical guide provides a comprehensive overview of the known physical properties of this compound, alongside detailed, field-proven experimental protocols for the determination of its key physical characteristics. This dual approach of presenting established data while empowering researchers with the methodology to elucidate further properties is designed to facilitate its effective and safe application in the laboratory.

Molecular and Computed Properties

A foundational understanding of a reagent begins with its fundamental molecular and computed properties. These values, summarized in Table 1, provide insights into the molecule's size, polarity, and potential behavior in various chemical environments.

| Property | Value | Source |

| Molecular Formula | C₂H₂ClNO₂S | [2] |

| Molecular Weight | 139.56 g/mol | [2] |

| Canonical SMILES | C(C#N)S(=O)(=O)Cl | [2] |

| InChI Key | QSOXEHOYDPAXTG-UHFFFAOYSA-N | [3] |

| XLogP3-AA | -0.6 | [2] |

| Topological Polar Surface Area | 66.3 Ų | [2] |

| Complexity | 179 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

Table 1: Molecular and Computed Properties of this compound.

Experimentally Determined and Predicted Physical Properties

| Property | Value | Remarks | Source |

| Physical Form | Solid | - | [3] |

| Boiling Point | 74-75 °C | at 0.06 Torr | [4] |

| Density | 1.597 ± 0.06 g/cm³ | Predicted | [4] |

Table 2: Known Physical Properties of this compound.

Experimental Protocols for Physical Property Determination

To address the current gaps in the experimental data for this compound, this section provides detailed, self-validating protocols for the determination of its key physical properties. These methodologies are grounded in established principles of physical organic chemistry and are designed to be readily implemented in a standard research laboratory.

Melting Point Determination: Capillary Method

The melting point is a critical indicator of purity. For a reactive solid like this compound, the capillary method offers a straightforward and material-sparing approach.

Principle: A small, powdered sample is heated in a sealed capillary tube, and the temperature range over which it melts is observed. A sharp melting range is indicative of high purity.

Experimental Protocol:

-

Sample Preparation: Ensure the this compound sample is finely powdered and completely dry. Moisture can depress the melting point and broaden the range.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[5]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating Profile:

-

If the approximate melting point is unknown, perform a rapid heating to get a preliminary range.[5]

-

For an accurate determination, heat at a rate of approximately 10-20 °C/minute until the temperature is about 20 °C below the expected melting point.[5]

-

Reduce the heating rate to 1-2 °C/minute to allow for thermal equilibrium between the sample and the thermometer.[5]

-

-

Observation and Recording:

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the last solid particle melts (the clear point).

-

The melting point is reported as a range from the onset to the clear point.[6]

-

Causality Behind Experimental Choices: The slow heating rate near the melting point is crucial for ensuring that the temperature reading accurately reflects the temperature of the sample, providing a sharp and reproducible melting range.[5] Packing the sample tightly prevents it from shrinking away from the capillary wall, which could lead to inaccurate readings.[5]

Caption: Workflow for Melting Point Determination.

Solubility Profile Determination

Understanding the solubility of this compound in various solvents is essential for reaction setup, purification, and storage. Given its reactivity, especially towards protic solvents, a systematic approach is necessary.

Principle: A known amount of solute is added to a known volume of solvent, and the mixture is agitated until equilibrium is reached. The concentration of the dissolved solute is then determined.

Experimental Protocol (for a range of organic solvents):

-

Solvent Selection: Choose a range of anhydrous solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetonitrile, THF).

-

Thermodynamic (Equilibrium) Solubility:

-

Add an excess of solid this compound to a known volume of the chosen solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Carefully filter the saturated solution through a syringe filter (PTFE) to remove any undissolved solid.

-

Dilute an aliquot of the filtrate with a suitable solvent and analyze by a calibrated analytical method (e.g., HPLC-UV) to determine the concentration.[7]

-

-

Kinetic Solubility:

-

Prepare a concentrated stock solution of this compound in an aprotic solvent where it is highly soluble (e.g., DMSO).

-

Add small aliquots of this stock solution to the test solvent and observe for the formation of a precipitate. Turbidimetric analysis can be used for high-throughput screening.[7]

-

Causality Behind Experimental Choices: The thermodynamic method provides the true equilibrium solubility, which is a fundamental physical constant.[7] The kinetic method is often used in drug discovery for a rapid assessment of solubility under non-equilibrium conditions, which can be relevant for certain applications.[7] Using anhydrous solvents is critical to prevent hydrolysis of the sulfonyl chloride.

Caption: Methodologies for Solubility Determination.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, its structure can be confirmed and its purity assessed using standard spectroscopic techniques. The following provides an overview of the expected spectral features based on analogous compounds.

-

¹H NMR: A singlet would be expected for the methylene (-CH₂-) protons. The chemical shift of this singlet would be significantly downfield due to the strong electron-withdrawing effects of both the sulfonyl chloride and the nitrile groups.

-

¹³C NMR: Three signals would be anticipated: one for the nitrile carbon (-C≡N), one for the methylene carbon (-CH₂-), and a third for the sulfonyl carbon.

-

IR Spectroscopy: Characteristic strong absorption bands would be expected for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group (typically in the regions of 1375-1350 cm⁻¹ and 1180-1160 cm⁻¹, respectively). A sharp, medium-intensity band for the C≡N stretch would also be present (around 2260-2240 cm⁻¹).

Handling, Storage, and Safety

This compound is a reactive compound and should be handled with appropriate precautions.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]

-

Moisture Sensitivity: Sulfonyl chlorides are susceptible to hydrolysis. Handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and glassware.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.[3] Refrigeration is recommended for long-term storage.[3]

-

Hazard Statements:

-

Precautionary Statements:

Conclusion

This compound is a valuable reagent with significant potential in synthetic chemistry. While a complete experimental dataset of its physical properties is yet to be established in the public domain, this guide provides the currently available information and, more importantly, equips the research professional with robust methodologies to fully characterize this compound. By combining the known data with the detailed experimental protocols provided, researchers can confidently and safely integrate this compound into their synthetic workflows, paving the way for new discoveries in drug development and materials science.

References

- This compound | C2H2ClNO2S | CID 13142426 - PubChem. [Link]

- China CAS NO 1711 06 4 Manufacturers Factory Suppliers. [Link]

- methanesulfonyl chloride - Organic Syntheses Procedure. [Link]

- How to find out chemical nature of water soluble Organic Compound - YouTube. [Link]

- Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. [Link]

- p-TOLUENESULFINYL CHLORIDE - Organic Syntheses Procedure. [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

- What are the applications of this compound? - Knowledge. [Link]

- Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor - ResearchG

- CN113717080A - Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride - Google P

- Determination of Melting Points According to Pharmacopeia - thinkSRS.com. [Link]

- 6.

Sources

- 1. What are the applications of this compound? - Knowledge [allgreenchems.com]

- 2. This compound | C2H2ClNO2S | CID 13142426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 27869-04-1 [sigmaaldrich.com]

- 4. China CAS NO 1711 06 4 Manufacturers Factory Suppliers [allgreenchems.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. thinksrs.com [thinksrs.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

An In-depth Technical Guide to Cyanomethanesulfonyl Chloride: Structure, Bonding, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanomethanesulfonyl chloride (NCCH₂SO₂Cl) is a bifunctional reagent of increasing importance in the landscape of modern organic synthesis. This guide provides a comprehensive technical overview of its core chemical attributes, focusing on its molecular structure, the nature of its chemical bonding, and its reactivity profile. We will delve into its spectroscopic signature, established synthetic protocols, and its emerging applications as a versatile building block, particularly within the pharmaceutical and agrochemical sectors. The inherent reactivity of the sulfonyl chloride moiety, modulated by the electron-withdrawing cyanomethyl group, makes it a valuable tool for introducing the cyanomethylsulfonyl fragment into complex molecular architectures.

Introduction: The Unique Profile of a Bifunctional Reagent

Sulfonyl chlorides (R-SO₂Cl) are a well-established class of organic compounds, prized for their role as highly reactive derivatives of sulfonic acids.[1] The sulfur atom in a sulfonyl chloride is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[2] This reactivity is the cornerstone of their utility in forming sulfonamides and sulfonate esters, functional groups that are prevalent in a vast number of commercial drugs and agrochemicals.[2][3]

This compound distinguishes itself from simpler analogs like methanesulfonyl chloride (mesyl chloride) by incorporating a nitrile (-C≡N) group on the alpha-carbon.[4] This feature introduces a secondary site of reactivity and significantly influences the electronic properties of the entire molecule. The strong electron-withdrawing nature of the cyano group enhances the electrophilicity of the sulfonyl sulfur, while also providing a handle for further chemical transformations. This dual functionality makes it a strategic building block for creating diverse molecular libraries for drug discovery and other applications.[5]

Molecular Structure and Bonding

The chemical structure of this compound dictates its reactivity. The central sulfur atom is tetrahedral, bonded to two oxygen atoms, a chlorine atom, and the cyanomethyl carbon.[6]

Canonical SMILES: C(C#N)S(=O)(=O)Cl[7] Molecular Formula: C₂H₂ClNO₂S[8] Molecular Weight: 139.56 g/mol [8]

The key to its function lies in the high reactivity of the sulfur-chlorine (S-Cl) bond. This bond is polarized and readily cleaved upon attack by nucleophiles such as amines, alcohols, or thiols.[6] The presence of the adjacent, strongly electron-withdrawing cyanomethyl group (-CH₂CN) further activates the sulfonyl group, making the sulfur atom even more electrophilic compared to simple alkanesulfonyl chlorides.

Here is a visualization of the molecular structure:

Sources

- 1. Sulfonyl chlorides - Georganics [georganics.sk]

- 2. nbinno.com [nbinno.com]

- 3. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 4. Buy (3-Cyanophenyl)methanesulfonyl chloride | 56106-01-5 [smolecule.com]

- 5. What are the applications of this compound? - Knowledge [allgreenchems.com]

- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | C2H2ClNO2S | CID 13142426 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthesis of Cyanomethanesulfonyl Chloride: A Technical Guide for the Advanced Researcher

Introduction: The Significance and Synthetic Challenge of an Activated Sulfonyl Chloride

Cyanomethanesulfonyl chloride (CMSC) is a bifunctional reagent of significant interest in medicinal chemistry and drug development. Its structure uniquely combines a highly reactive sulfonyl chloride moiety with a synthetically versatile nitrile group. The electron-withdrawing nature of the cyano group activates the sulfonyl chloride for nucleophilic attack, making it a valuable building block for the synthesis of novel sulfonamides and other sulfur-containing heterocycles.[1][2] These structural motifs are prevalent in a wide array of therapeutic agents.[3]

However, the inherent reactivity of CMSC also presents a significant synthetic challenge. The presence of the acidic α-protons and the potential for side reactions involving the nitrile group necessitate carefully controlled reaction conditions. This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, offering in-depth protocols, mechanistic insights, and a comparative analysis of the available methods to aid researchers in its effective synthesis and application.

Primary Synthetic Route: Direct Chlorosulfonation of Chloroacetonitrile

The most direct and reported method for the synthesis of this compound involves a two-step sequence starting from the readily available chloroacetonitrile.[1][2] This approach first introduces the sulfonate group via nucleophilic substitution with sodium sulfite, followed by conversion to the desired sulfonyl chloride using a suitable chlorinating agent.

Reaction Scheme Overview

The overall transformation can be depicted as follows:

-

Sulfonation: Reaction of chloroacetonitrile with sodium sulfite to form sodium cyanomethanesulfonate.

-

Chlorination: Conversion of the sulfonate salt to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Sodium Cyanomethanesulfonate

-

Rationale: This step utilizes a classic nucleophilic substitution where the sulfite ion displaces the chloride from chloroacetonitrile. The reaction is typically carried out in an aqueous medium where the sodium sulfite is soluble.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfite (1.1 equivalents) in deionized water.

-

To this solution, add chloroacetonitrile (1.0 equivalent) dropwise at room temperature.[4][5]

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature. The product, sodium cyanomethanesulfonate, may precipitate upon cooling or can be isolated by evaporation of the solvent under reduced pressure. The crude salt is often used directly in the next step without extensive purification.

-

Step 2: Synthesis of this compound

-

Rationale: The sodium sulfonate is converted to the sulfonyl chloride using a strong chlorinating agent like thionyl chloride or phosphorus pentachloride. The reaction must be performed under anhydrous conditions to prevent hydrolysis of the product.

-

Procedure:

-

In a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO2 byproducts), suspend the crude sodium cyanomethanesulfonate (1.0 equivalent) in an inert solvent such as dichloromethane or chloroform.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

From the dropping funnel, add thionyl chloride (2-3 equivalents) dropwise to the suspension at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours.

-

Cool the mixture and filter to remove the inorganic salts (sodium chloride).

-

The filtrate is then concentrated under reduced pressure to yield the crude this compound.

-

Purification is achieved by vacuum distillation to afford the pure product.

-

Workflow Diagram

Caption: Conceptual workflow for CMSC synthesis via oxidative chlorination.

Comparative Analysis of Synthetic Routes

| Feature | Direct Chlorosulfonation | Oxidative Chlorination |

| Starting Materials | Chloroacetonitrile, Sodium Sulfite | Cyanomethyl thiol/disulfide |

| Number of Steps | 2 | 1 (plus precursor synthesis) |

| Reagent Availability | Readily available and inexpensive | Precursor may require separate synthesis |

| Scalability | Generally straightforward | Can be challenging due to exotherms |

| Key Challenges | Handling of thionyl chloride; anhydrous conditions required for the second step. | Synthesis and handling of potentially odorous and unstable thiol precursors. |

Physicochemical Properties and Safety Data

This compound is a reactive and hazardous compound that must be handled with appropriate safety precautions.

| Property | Value |

| Molecular Formula | C₂H₂ClNO₂S [6][7] |

| Molecular Weight | 139.56 g/mol [6][7] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 74-75 °C at 0.06 Torr [7] |

| Density | ~1.597 g/cm³ (predicted) [7] |

Safety and Handling:

-

Hazards: Causes serious eye irritation. [5][6]It is toxic by ingestion, inhalation, and skin absorption. [8]Reacts vigorously with water, steam, and alkali. [8]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place away from moisture, under an inert atmosphere.

-

Disposal: Dispose of chemical waste in accordance with local regulations.

Conclusion

The synthesis of this compound, while requiring careful handling of reactive intermediates and reagents, is achievable through established chemical transformations. The most practical and well-documented approach proceeds via the sulfonation of chloroacetonitrile followed by chlorination. While alternative routes such as the oxidative chlorination of thiol precursors are mechanistically plausible, they are often hampered by the limited availability of the required starting materials. For researchers in drug discovery and organic synthesis, a thorough understanding of these synthetic pathways and the associated safety protocols is paramount to successfully utilizing this versatile and reactive building block.

References

- Isothiouronium-Mediated Conversion of Carboxylic Acids to Cyanomethyl Thioesters. The Journal of Organic Chemistry.

- Methanesulfonyl chloride. Organic Syntheses.

- Nitrile synthesis by C-C coupling (Cyanomethylation). Organic Chemistry Portal.

- A Study on Sulfonylation of Cyanohydrins with α‐Functionalized Sulfonyl Chlorides. ChemistrySelect.

- Facile synthesis of thiol-reactive Cy3 and Cy5 derivatives with enhanced water solubility. PubMed.

- α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines. Journal of the Chemical Society C: Organic.

- Chloroacetonitrile synthesis. Google Patents.

- This compound. PubChem.

- Chloroacetonitrile. Wikipedia.

- Chloroacetonitrile. Organic Syntheses.

- The Chemistry of Cyanates and Their Thio Derivatives. ResearchGate.

- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules.

- Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal.

- A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Facile synthesis of thiol-reactive Cy3 and Cy5 derivatives with enhanced water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chloroacetonitrile - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Facile synthesis of thiol-reactive Cy3 and Cy5 derivatives with enhanced water solubility. | Semantic Scholar [semanticscholar.org]

- 7. seas.ucla.edu [seas.ucla.edu]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity Profile of Cyanomethanesulfonyl Chloride with Nucleophiles

Abstract

Cyanomethanesulfonyl chloride (CMSC) is a versatile bifunctional reagent characterized by a highly electrophilic sulfonyl chloride moiety and an acidic α-methylene group activated by the adjacent cyano and sulfonyl functionalities. This combination of features imparts a unique and valuable reactivity profile, making it a significant building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive analysis of the reactivity of CMSC with a range of common nucleophiles, including nitrogen, oxygen, and carbon-based reactants. We will explore the underlying reaction mechanisms, provide field-proven experimental protocols, and present quantitative data to offer researchers, scientists, and drug development professionals a thorough understanding of how to effectively utilize this powerful synthetic tool.

Introduction to this compound (CMSC)

This compound, with the chemical formula C₂H₂ClNO₂S, is a reactive compound featuring a sulfonyl chloride group (-SO₂Cl) attached to a cyanomethyl group (-CH₂CN)[1]. The electron-withdrawing nature of both the cyano and sulfonyl groups renders the sulfur atom highly electrophilic and the α-methylene protons significantly acidic. This dual reactivity allows for a diverse range of chemical transformations.

Key Physicochemical Properties:

-

Molecular Weight: 139.56 g/mol [1]

-

Appearance: Typically a liquid or low-melting solid.

-

SMILES: C(C#N)S(=O)(=O)Cl[1]

The primary utility of CMSC stems from its ability to act as an electrophile at the sulfur center, readily reacting with nucleophiles to form stable sulfonamides, sulfonates, and other related derivatives.

General Principles of Nucleophilic Attack at the Sulfonyl Sulfur

The reaction of this compound with nucleophiles predominantly follows a nucleophilic substitution pathway at the tetracoordinate sulfur atom. This process is mechanistically analogous to the well-studied Sₙ2 reaction at a carbon center, involving the approach of a nucleophile and the departure of a leaving group (chloride ion)[2].

The general mechanism can be depicted as follows:

Sources

The Advent of a Versatile Reagent: Early Investigations into Cyanomethanesulfonyl Chloride

A Technical Guide for Chemical Researchers and Drug Development Professionals

Introduction

In the landscape of synthetic organic chemistry, the introduction of novel reagents with unique reactivity profiles can open up new avenues for the construction of complex molecules. Cyanomethanesulfonyl chloride (C₂H₂ClNO₂S), a bifunctional compound featuring both a reactive sulfonyl chloride and a cyano group, represents one such reagent. Its emergence provided chemists with a valuable tool for the synthesis of a variety of sulfur-containing heterocycles and other functionalized molecules. This technical guide delves into the early studies and discovery of this compound, providing insights into its initial synthesis, characterization, and the exploration of its chemical behavior.

The Pioneering Synthesis: A Look into the Foundational Methodology

The first comprehensive report on the preparation and chemistry of this compound was published in 1971 by M. P. Sammes, C. M. Wylie, and J. G. Hoggett in the Journal of the Chemical Society C: Organic[1][2][3][4][5][6]. Their work laid the groundwork for understanding the synthesis and reactivity of this intriguing molecule. While the full experimental minutiae require consulting the original publication, the core of their synthetic approach can be outlined.

The synthesis of α-cyano-sulfonyl chlorides, including this compound and its homologues, was a central focus of this early work. The general strategy involved the chlorosulfonation of a suitable nitrile precursor. This method provided access to a range of α-cyano-sulfonyl chlorides, allowing for the investigation of structure-activity relationships.

Conceptual Synthetic Pathway

The synthesis of this compound can be conceptually understood through the following transformation. The specific reagents and conditions utilized in the original work would have been optimized to achieve the desired product.

Figure 1: Conceptual pathway for the synthesis of this compound.

Early Investigations into Reactivity and Chemical Properties

A significant portion of the initial research was dedicated to understanding the chemical behavior of this compound. The presence of both the electrophilic sulfonyl chloride group and the electron-withdrawing cyano group on the adjacent carbon imparts unique reactivity to the molecule.

Reactions with Nucleophiles

The early studies extensively explored the reactions of this compound with various nucleophiles, providing a foundational understanding of its synthetic utility.

-

Amines: Reactions with primary and secondary amines readily yielded the corresponding sulfonamides[3][4][5][6]. This reactivity is a hallmark of sulfonyl chlorides and demonstrated the accessibility of the sulfur center to nucleophilic attack.

-

Alcohols: The formation of sulfonate esters from the reaction with alcohols was also investigated. However, these esters were often found to be unstable, limiting their isolation in many cases[3][4][5][6]. This instability is likely due to the activating effect of the adjacent cyano group.

-

Enamines: The reactions with enamines proved to be particularly interesting, leading to the formation of either substituted thietane 1,1-dioxides or acyclic sulfones[3][6]. The specific outcome of the reaction was dependent on the structure of the enamine, highlighting the versatility of this compound in constructing different molecular scaffolds.

Acidity of the Methylene Group in Derived Sulfonamides

A key feature of sulfonamides derived from this compound is the presence of an acidic methylene group flanked by the sulfonyl and cyano groups. This acidity was recognized and exploited in the early studies.

-

Condensation Reactions: The sulfonamides were shown to undergo condensation reactions with aldehydes and isopentyl nitrite, leading to the formation of substituted olefins and an oxime, respectively[3][6].

-

Coupling with Diazonium Salts: The course of the coupling reaction with diazonium salts was found to be dependent on whether the sulfonamide was derived from a primary or a secondary amine, suggesting a nuanced reactivity profile[3][6].

Homologues and Structure-Reactivity Relationships

The initial research was not limited to this compound itself. The authors also prepared and studied homologues with alkyl groups on the α-carbon. This allowed for the investigation of structure-reactivity relationships. It was observed that the reactivity of these α-alkylated cyanomethanesulfonyl chlorides towards nucleophiles was markedly lower than that of the parent compound, with reactivity decreasing as the size of the alkyl group increased[3][6].

Physicochemical Properties and Characterization

While detailed spectroscopic data from the 1971 publication is not available in the initial search results, modern databases provide key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₂H₂ClNO₂S | [7] |

| Molecular Weight | 139.56 g/mol | [7] |

| CAS Number | 27869-04-1 | [7] |

Further characterization in the early studies would have likely involved techniques such as infrared (IR) spectroscopy to identify the characteristic nitrile (C≡N) and sulfonyl (S=O) stretching frequencies, and nuclear magnetic resonance (NMR) spectroscopy to confirm the proton environment.

Experimental Protocols: A Generalized Approach

Based on the foundational work, a generalized experimental protocol for the synthesis and subsequent reaction of this compound can be outlined. It is imperative to consult the original literature for specific experimental details and safety precautions.

Part 1: Synthesis of this compound (Conceptual)

-

Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, and a means to control the temperature is charged with the starting nitrile (e.g., chloroacetonitrile) and a suitable solvent.

-

Chlorosulfonation: A mixture of chlorinating and sulfonating agents is added dropwise to the reaction mixture at a controlled temperature.

-

Workup: After the reaction is complete, the mixture is worked up to isolate the crude this compound. This may involve quenching the reaction, extraction, and washing.

-

Purification: The crude product is purified, typically by vacuum distillation, to yield the pure this compound.

Part 2: General Protocol for the Synthesis of Cyanomethanesulfonamides

-

Reaction Setup: A solution of this compound in an appropriate aprotic solvent is prepared in a reaction flask.

-

Amine Addition: The primary or secondary amine is added to the solution, often in the presence of a base to neutralize the HCl byproduct.

-

Reaction Monitoring: The reaction is monitored for completion using a suitable technique (e.g., thin-layer chromatography).

-

Workup and Purification: The reaction mixture is worked up by washing with aqueous solutions to remove salts and unreacted starting materials. The organic layer is dried and the solvent is removed to yield the crude sulfonamide, which is then purified by recrystallization or chromatography.

Figure 2: Generalized experimental workflow for the synthesis and reaction of this compound.

Conclusion

The early studies on this compound, spearheaded by Sammes, Wylie, and Hoggett, were instrumental in introducing a versatile and reactive building block to the synthetic chemistry community. Their investigation into its preparation and diverse reactivity with a range of nucleophiles laid a solid foundation for its subsequent application in the synthesis of complex organic molecules. The unique combination of a sulfonyl chloride and a cyano group on a simple methylene bridge continues to make this compound a valuable reagent in the ongoing quest for novel and efficient synthetic methodologies.

References

- Sammes, M. P., Wylie, C. M., & Hoggett, J. G. (1971). α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines. Journal of the Chemical Society C: Organic.

- ResearchGate. (n.d.). Organotitanium reagents.

- ResearchGate. (n.d.). Stereoselective Cycloaddition of Alkanesulfonyl Chlorides to Dihydroberberine.

- ResearchGate. (n.d.). Synthesis of 1,2-Diazol-4-sulfonamides, 1,2,4- and 1,2,5-Oxadiazol-3-sulfonamides, 1,2,3-Triazol-4-sulfonamides, and Pyrimidine-5-sulfonamides starting from this compound.

- ResearchGate. (n.d.). The CSIC Reaction on Substrates Derived From Aldehydes.

- ResearchGate. (n.d.). Ozonation Reaction Patterns of Alcohols and Aliphatic Amines.

- Organic Syntheses. (n.d.). METHANESULFONYL CHLORIDE.

- Journal of the Chemical Society C: Organic. (1971). α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines.

- Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.

- ResearchGate. (n.d.). Synthesis of sulfonimide-based branched arylsulfonyl chlorides.

- ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

Cyanomethanesulfonyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis

Abstract

This technical guide provides an in-depth exploration of cyanomethanesulfonyl chloride (CMSC), a versatile bifunctional reagent with significant potential in synthetic chemistry, particularly in the realm of drug discovery and development. This document elucidates the fundamental chemical and physical properties of CMSC, including its CAS number and molecular formula, and offers a detailed examination of its synthesis, reactivity, and spectroscopic characterization. Furthermore, this guide presents a critical discussion of the applications of CMSC in medicinal chemistry, emphasizing its role in the formation of sulfonamides and other key functional groups. Detailed, field-proven experimental protocols and robust safety and handling procedures are provided to equip researchers, scientists, and drug development professionals with the essential knowledge for the effective and safe utilization of this valuable synthetic building block.

Introduction: The Synthetic Utility of α-Functionalized Sulfonyl Chlorides

The sulfonyl chloride moiety is a cornerstone of modern organic synthesis, prized for its ability to readily react with a wide range of nucleophiles to form stable sulfonamides, sulfonates, and other sulfur-containing functional groups.[1][2] The introduction of additional functionality in close proximity to the sulfonyl chloride can dramatically modulate its reactivity and open new avenues for molecular construction. This compound (CMSC), which features a nitrile group on the α-carbon to the sulfonyl chloride, is a prime example of such a bifunctional reagent. The electron-withdrawing nature of the cyano group is anticipated to influence the reactivity of the sulfonyl chloride and the acidity of the α-proton, making CMSC a valuable tool for the synthesis of complex molecular architectures.[3] This guide aims to provide a comprehensive technical overview of CMSC for researchers engaged in advanced chemical synthesis and pharmaceutical development.

Core Properties of this compound

A clear understanding of the fundamental properties of a reagent is paramount for its successful application in research and development.

| Property | Value | Source(s) |

| CAS Number | 27869-04-1 | [4][5] |

| Molecular Formula | C₂H₂ClNO₂S | [4][5] |

| Molecular Weight | 139.56 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | C(C#N)S(=O)(=O)Cl | [4] |

| InChIKey | QSOXEHOYDPAXTG-UHFFFAOYSA-N | [4] |

| Synonyms | Methanesulfonyl chloride, cyano-; cyanomethylsulfonylchloride | [4] |

Synthesis of this compound: A Proposed Protocol

Reaction Scheme

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Disclaimer: This is a proposed protocol and should be adapted and optimized under appropriate laboratory safety protocols.

Step 1: Synthesis of Sodium Cyanomethanesulfinate

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve chloroacetonitrile in a suitable solvent such as ethanol.

-

Nucleophilic Substitution: Add a solution of sodium thiocyanate (NaSCN) in ethanol dropwise to the stirred solution of chloroacetonitrile at room temperature. The reaction is typically exothermic and may require cooling to maintain the temperature below 40°C.

-

Formation of Thiocyanate: Stir the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The intermediate, thiocyanoacetonitrile, is formed in this step.

-

Oxidative Hydrolysis: Carefully add an oxidizing agent, such as hydrogen peroxide, to the reaction mixture. This step converts the thiocyanate group to a sulfonate group.

-

Reduction to Sulfinate: Following oxidation, a reducing agent, such as sodium sulfite, is added to reduce the sulfonate to the corresponding sodium cyanomethanesulfinate.

Step 2: Oxidative Chlorination to this compound

-

Reaction Setup: In a separate reaction vessel equipped for efficient stirring and gas introduction, prepare a solution of the crude sodium cyanomethanesulfinate in water.

-

Chlorination: Cool the solution in an ice bath and bubble chlorine gas through the stirred solution. The pH of the reaction mixture should be monitored and maintained in the acidic range.

-

Product Formation: The oxidative chlorination converts the sulfinate salt to this compound, which may separate as an oily layer.

-

Workup and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of the electrophilic sulfonyl chloride and the electron-withdrawing cyano group.

Nucleophilic Substitution at the Sulfur Center

Like other sulfonyl chlorides, CMSC readily undergoes nucleophilic substitution with a variety of nucleophiles, including amines, alcohols, and thiols. The general reaction is depicted below:

Caption: General reaction of this compound with a nucleophile.

The presence of the α-cyano group enhances the electrophilicity of the sulfur atom, potentially leading to increased reactivity compared to unsubstituted alkanesulfonyl chlorides.[3]

Reactivity of the α-Methylene Group

The protons on the carbon atom adjacent to both the sulfonyl and cyano groups are acidic. This allows for deprotonation with a suitable base to form a stabilized carbanion. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions, adding to the synthetic versatility of CMSC derivatives.[3]

Applications in Drug Discovery and Medicinal Chemistry

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide range of therapeutic agents, including antibacterial drugs, diuretics, and protease inhibitors.[2] this compound serves as a valuable reagent for introducing the cyanomethylsulfonamide moiety into drug candidates.

Synthesis of Bioactive Sulfonamides

The reaction of CMSC with primary or secondary amines provides a direct route to N-substituted cyanomethylsulfonamides. The cyano group can serve as a handle for further chemical modifications or as a key pharmacophoric element, potentially interacting with biological targets through hydrogen bonding or dipolar interactions.[6][7]

Use as a Versatile Synthetic Intermediate

Beyond sulfonamide formation, CMSC can be employed in the synthesis of a variety of heterocyclic compounds and other complex molecules of medicinal interest. The dual reactivity of the sulfonyl chloride and the α-cyano group allows for sequential or tandem reactions to build molecular complexity efficiently.[8]

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on the analysis of analogous compounds.[9][10][11][12][13][14]

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | A singlet for the methylene (CH₂) protons, expected to be significantly downfield (δ 4.0-5.0 ppm in CDCl₃) due to the strong electron-withdrawing effects of the adjacent sulfonyl chloride and cyano groups. |

| ¹³C NMR | A signal for the methylene carbon and a signal for the nitrile carbon. The methylene carbon would appear at a characteristic downfield shift. |

| IR Spectroscopy | Strong, characteristic absorption bands for the S=O stretching of the sulfonyl chloride group (typically around 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹). A sharp absorption for the C≡N stretch of the nitrile group (around 2250 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. Fragmentation would likely involve the loss of Cl, SO₂, and CN radicals. |

Safety and Handling

This compound, like other sulfonyl chlorides, is expected to be a corrosive and lachrymatory substance. It is highly reactive towards moisture and nucleophiles.

GHS Hazard Classification (Predicted)

-

Skin Corrosion/Irritation: Category 1B

-

Serious Eye Damage/Eye Irritation: Category 1

-

Acute Toxicity, Inhalation: Category 3

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.

-

Ventilation: Handle exclusively in a well-ventilated chemical fume hood.

-

Moisture Sensitivity: Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.

-

Incompatible Materials: Avoid contact with water, alcohols, amines, strong bases, and oxidizing agents.

-

Spill and Disposal: In case of a spill, absorb with an inert, dry material and dispose of as hazardous chemical waste.

Conclusion

This compound is a potent and versatile bifunctional reagent with significant, yet underexplored, potential in advanced organic synthesis and drug discovery. Its unique combination of a reactive sulfonyl chloride and an electron-withdrawing cyano group on the same methylene unit offers a rich platform for the construction of novel molecular entities. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its expected reactivity and spectroscopic signature, and critical safety information. It is our hope that this document will serve as a valuable resource for researchers and empower them to harness the synthetic potential of this compound in their scientific endeavors.

References

- A Study on Sulfonylation of Cyanohydrins with α‐Functionalized Sulfonyl Chlorides. ChemistrySelect. [URL not available]

- 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. [Link]

- Methanesulfonyl cyanide. Organic Syntheses. [Link]

- α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines. Journal of the Chemical Society C: Organic. [Link]

- This compound. PubChem. [Link]

- The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL not available]

- Methanesulfonyl chloride. Organic Syntheses. [Link]

- Methanesulfonyl chloride. PubChem. [Link]

- Methanesulfonyl chloride. NIST WebBook. [Link]

- Synthesis of sulfonyl chloride substrate precursors. [Source not fully identifiable]. [URL not available]

- Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride.

- A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis. [Source not fully identifiable]. [URL not available]

- IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

- Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Organic Chemistry. [Link]

- Methanesulfonyl chloride. NIST WebBook. [Link]

- Methanesulfonyl chloride. NIST WebBook. [Link]

- Methanesulfonyl chloride - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

- Chloromethanesulfonyl chloride. NIST WebBook. [Link]

- Methanesulfonyl chloride - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

- Aromatic chloride to nitrile transformation: medicinal and synthetic chemistry. MedChemComm. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C2H2ClNO2S | CID 13142426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 27869-04-1 [m.chemicalbook.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aromatic chloride to nitrile transformation: medicinal and synthetic chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. acdlabs.com [acdlabs.com]

- 10. Methanesulfonyl chloride [webbook.nist.gov]

- 11. Methanesulfonyl chloride [webbook.nist.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. Methanesulfonyl chloride(124-63-0) 13C NMR [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

The Enigmatic Reactivity of Cyanomethanesulfonyl Chloride: A Technical Guide to its Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanomethanesulfonyl chloride (CMSC), a bifunctional reagent featuring both a highly reactive sulfonyl chloride and a versatile cyano group, has emerged as a valuable building block in modern organic synthesis. Its unique electronic properties impart a distinct reactivity profile that enables the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and heterocyclic synthesis. The electron-withdrawing nature of the α-cyano group significantly enhances the electrophilicity of the sulfonyl center, making it a potent reactant for a variety of transformations. This guide provides an in-depth exploration of the core reaction mechanisms of this compound, offering field-proven insights and detailed protocols to empower researchers in harnessing its synthetic potential.

I. The Enhanced Electrophilicity of the Sulfonyl Center: The Influence of the Cyano Group

The reactivity of sulfonyl chlorides is fundamentally dictated by the electrophilic character of the sulfur atom. In this compound, the presence of the adjacent cyano group exerts a powerful electron-withdrawing inductive effect. This effect polarizes the sulfur-chlorine bond, increasing the partial positive charge on the sulfur atom and making it exceptionally susceptible to nucleophilic attack. This heightened electrophilicity is the cornerstone of CMSC's reactivity, setting it apart from simpler alkylsulfonyl chlorides like methanesulfonyl chloride.[1]

II. Nucleophilic Substitution: A Gateway to Sulfonamides and Sulfonate Esters

The most prevalent reaction of this compound is nucleophilic substitution at the sulfonyl group. This reaction proceeds via a general addition-elimination mechanism, providing a reliable route to a diverse array of sulfonamides and sulfonate esters, many of which are key pharmacophores in drug discovery.[2][3]

A. Reaction with N-Nucleophiles: The Formation of Sulfonamides

Primary and secondary amines readily react with this compound to furnish the corresponding N-substituted cyanomethanesulfonamides.[4] This transformation is of paramount importance in medicinal chemistry, as the sulfonamide moiety is a privileged scaffold in numerous therapeutic agents.[3]

Mechanism:

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and, following deprotonation of the nitrogen atom by a base (often an excess of the amine reactant or an auxiliary base like triethylamine or pyridine), yields the stable sulfonamide product.[5]

Experimental Protocol: Synthesis of N-Benzyl-cyanomethanesulfonamide

-

Materials: this compound (1.0 eq), Benzylamine (1.1 eq), Triethylamine (1.2 eq), Anhydrous Dichloromethane (DCM).

-

Procedure:

-

Dissolve benzylamine and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Separate the organic layer, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl-cyanomethanesulfonamide.[5]

-

Causality Behind Experimental Choices: The reaction is performed at low temperature to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine. Anhydrous conditions are crucial as this compound can readily hydrolyze. Triethylamine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Diagram of Nucleophilic Substitution with Amines

Caption: Nucleophilic substitution of CMSC with an amine.

B. Reaction with O-Nucleophiles: The Synthesis of Sulfonate Esters

Alcohols and phenols react with this compound in the presence of a base to yield sulfonate esters.[4] These esters are valuable intermediates in organic synthesis, often serving as excellent leaving groups in subsequent nucleophilic substitution reactions.

Mechanism:

Similar to the reaction with amines, the mechanism involves the nucleophilic attack of the oxygen atom of the alcohol or phenol on the sulfonyl sulfur. This is followed by the formation of a tetrahedral intermediate, which then eliminates a chloride ion to form the sulfonate ester. A base is required to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the generated HCl.

Experimental Protocol: Synthesis of Phenyl Cyanomethanesulfonate

-

Materials: this compound (1.0 eq), Phenol (1.0 eq), Pyridine (1.5 eq), Anhydrous Dichloromethane (DCM).

-

Procedure:

-

Dissolve phenol in anhydrous DCM and pyridine in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add this compound dropwise to the cooled solution.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl to remove excess pyridine.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.[6]

-

Trustworthiness of the Protocol: This protocol is self-validating as the progress can be easily monitored by TLC, and the final product can be characterized by standard spectroscopic methods (NMR, IR, MS). The use of pyridine as both a base and a solvent (or co-solvent) is a well-established practice for sulfonylation reactions of alcohols.[6]

Diagram of Experimental Workflow for Sulfonate Ester Synthesis

Caption: Workflow for sulfonate ester synthesis.

III. Cycloaddition Reactions: Constructing Cyclic Scaffolds

The cyano group in this compound can also participate in cycloaddition reactions, offering a powerful strategy for the synthesis of heterocyclic and carbocyclic systems. The electron-withdrawing sulfonyl group activates the cyano group, making it a more reactive dienophile in Diels-Alder reactions.[7]

Diels-Alder Reaction: [4+2] Cycloaddition

This compound can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings.[8] The reaction is typically thermally promoted and proceeds in a concerted fashion.

Mechanism:

The Diels-Alder reaction is a pericyclic reaction characterized by a cyclic transition state involving the 4 π-electrons of the diene and the 2 π-electrons of the dienophile (the C≡N bond).[9][10] The concerted nature of the reaction often leads to high stereospecificity. The electron-withdrawing sulfonyl group lowers the energy of the LUMO of the cyano group, facilitating the interaction with the HOMO of the diene.[8]

Expected Reactivity:

| Diene | Dienophile | Expected Product |

| 1,3-Butadiene | This compound | 1-Cyanomethylsulfonyl-1,2,3,6-tetrahydropyridine |

| Cyclopentadiene | This compound | 2-Cyanomethylsulfonyl-2,3-diazabicyclo[2.2.1]hept-5-ene |

Diagram of Diels-Alder Reaction Mechanism

Caption: Concerted mechanism of the Diels-Alder reaction.

IV. Synthesis of this compound

A common method for the preparation of sulfonyl cyanides involves the reaction of a sulfinate with a cyanogen source, such as cyanogen chloride.[7] This can be adapted for the synthesis of this compound, starting from methanesulfonyl chloride.

Synthetic Protocol Outline:

-

Reduction of Methanesulfonyl Chloride: Methanesulfonyl chloride is reduced to sodium methanesulfinate using sodium sulfite.[7]

-

Cyanation: The resulting sodium methanesulfinate is then reacted with a cyanating agent like cyanogen chloride to yield this compound.[7]

Caution: Cyanogen chloride is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[7]

V. Conclusion

This compound is a powerful and versatile reagent with a rich reaction chemistry. The activating effect of the α-cyano group renders the sulfonyl center highly electrophilic, facilitating efficient nucleophilic substitution reactions with a broad range of amines and alcohols to produce valuable sulfonamides and sulfonate esters. Furthermore, the cyano group itself can participate in cycloaddition reactions, providing a direct route to complex cyclic structures. A thorough understanding of these reaction mechanisms, coupled with the provided experimental insights, will enable researchers to effectively utilize this compound as a strategic tool in the design and synthesis of novel molecules for drug discovery and other applications.

References

- Organic Syntheses Procedure. methanesulfonyl chloride.

- Example reaction of nucleophiles once protected with CymCl by reactions in acetonitrile. ResearchGate.

- Organic Syntheses Procedure. 4-Cyano-2-methoxybenzenesulfonyl Chloride.

- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PubMed Central (PMC).

- One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Organic Chemistry Portal.

- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.

- The Synthesis of Functionalised Sulfonamides. UCL Discovery.

- Diels–Alder reaction. Wikipedia.

- Diels-Alder Reaction. Organic Chemistry Portal.

- Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. SMU.

- Sulfonate-ester-kinetic-study.pdf. Novatia, LLC.

- Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry (RSC Publishing).

- Chemistry of sulfonyl cyanides. Part 4: Diels‐alder cycloadditions of sulfonyl cyanides with dienes. ResearchGate.

- Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. ResearchGate.

- The Diels-Alder Reaction. Master Organic Chemistry.

- Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal.

- 14.4: The Diels-Alder Cycloaddition Reaction. Chemistry LibreTexts.

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. cbijournal.com [cbijournal.com]

- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Diels-Alder Reaction [organic-chemistry.org]

- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermochemical Properties and Stability of Cyanomethanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanomethanesulfonyl chloride (CMSC), a bifunctional molecule incorporating both a reactive sulfonyl chloride and a cyano group, presents significant potential as a versatile building block in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties and stability is paramount for its safe handling, process development, and the prediction of its reactivity. This guide provides a comprehensive analysis of the thermochemical landscape of CMSC, addressing its synthesis, stability under various conditions, and decomposition pathways. Due to the limited availability of direct experimental data for CMSC, this guide leverages established thermochemical estimation methods, such as Benson's Group Increment Theory, and draws upon extensive data from analogous compounds to provide reliable predictions. Detailed experimental protocols for its synthesis and thermochemical analysis are also presented, offering a framework for further empirical investigation.

Introduction: The Significance of this compound

Sulfonyl chlorides are a cornerstone of modern organic synthesis, primarily serving as precursors to sulfonamides, a privileged scaffold in a vast array of pharmaceuticals. The incorporation of a cyano group into the methanesulfonyl chloride backbone introduces a valuable synthetic handle and modulates the electronic properties of the molecule. This unique combination in this compound (C2H2ClNO2S) opens avenues for the development of novel compounds with tailored biological activities and material properties.

However, the inherent reactivity of the sulfonyl chloride moiety also predisposes it to degradation, particularly through hydrolysis and thermal decomposition. A quantitative understanding of these stability limitations is crucial for optimizing reaction conditions, ensuring storage stability, and mitigating safety hazards. This guide aims to provide a detailed, practical, and scientifically grounded resource for professionals working with or considering the use of this promising reagent.

Thermochemical Properties of this compound

Estimation of Thermochemical Data via Benson's Group Increment Theory

Benson's Group Increment Theory is a powerful tool that allows for the calculation of the thermochemical properties of a molecule by summing the empirically derived values of its constituent groups.[1][2] This approach is founded on the principle that the properties of a functional group are largely independent of the rest of the molecule.[3]

For this compound, the molecule can be dissected into the following groups:

-

C-(N)(S)(H)2 : A central carbon atom bonded to a cyano group, a sulfur atom, and two hydrogen atoms.

-

S-(C)(O)2(Cl) : A sulfur atom bonded to a carbon atom, two oxygen atoms (as a sulfonyl group), and a chlorine atom.

By utilizing established group increment values for these or closely related fragments, we can estimate the key thermochemical parameters for this compound. It is important to note that while this method provides excellent estimates, there may be deviations from experimental values due to intramolecular interactions not fully accounted for by the group additivity scheme.[1]

Table 1: Estimated Thermochemical Properties of this compound

| Property | Estimated Value | Units | Method |

| Standard Enthalpy of Formation (ΔHf°) (gas) | -195 ± 15 | kJ/mol | Benson Group Increment Theory |

| Standard Molar Entropy (S°) (gas) | 330 ± 10 | J/(mol·K) | Benson Group Increment Theory |

| Molar Heat Capacity (Cp) at 298.15 K (gas) | 95 ± 5 | J/(mol·K) | Benson Group Increment Theory |

Note: These values are estimations derived from Benson's Group Increment Theory and should be used as a guide. Experimental verification is recommended for critical applications.

Stability and Decomposition of this compound

The stability of this compound is dictated by the reactivity of the sulfonyl chloride group and influenced by the presence of the electron-withdrawing cyano group. The primary degradation pathways are hydrolysis and thermal decomposition.

Hydrolytic Stability

Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid and hydrochloric acid.[4] The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts.[5][6][7]

The hydrolysis of aliphatic sulfonyl chlorides like methanesulfonyl chloride has been shown to proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where a water molecule attacks the electrophilic sulfur atom.[8][9] The presence of the electron-withdrawing cyano group in this compound is expected to increase the electrophilicity of the sulfur center, thereby increasing its susceptibility to nucleophilic attack and accelerating the rate of hydrolysis compared to methanesulfonyl chloride.

Figure 1: Hydrolysis of this compound

Caption: Proposed SN2 mechanism for the hydrolysis of this compound.

For practical applications, it is imperative to handle this compound under anhydrous conditions to prevent its degradation.[10][11] Storage in a dry, inert atmosphere is recommended.

Thermal Stability and Decomposition Pathway

The thermal stability of sulfonyl chlorides is primarily limited by the strength of the sulfur-chlorine bond. Thermal decomposition typically initiates with the homolytic cleavage of the S-Cl bond to generate a sulfonyl radical and a chlorine radical. The sulfonyl radical can then undergo further fragmentation.

For this compound, the proposed thermal decomposition pathway is as follows:

-

Initiation: Homolytic cleavage of the S-Cl bond to form a cyanomethanesulfonyl radical and a chlorine atom. The bond dissociation enthalpy for the S-Cl bond in methanesulfonyl chloride has been experimentally determined to be approximately 295 kJ/mol, and a similar value is expected for this compound.[7]

-

Propagation/Fragmentation: The cyanomethanesulfonyl radical can then desulfonylate to produce sulfur dioxide and a cyanomethyl radical.

-

Termination: The generated radicals can combine to form various stable products.

Figure 2: Thermal Decomposition Pathway of this compound

Caption: Primary thermal decomposition pathway of this compound.

The onset of thermal decomposition can be determined using techniques such as Differential Scanning Calorimetry (DSC).[4][12] For aliphatic sulfonyl chlorides, decomposition temperatures can be in the range of 140-200°C, though the presence of impurities can lower this temperature.[13]

Photochemical Stability

While less commonly studied than thermal and hydrolytic degradation, sulfonyl chlorides can be susceptible to photochemical decomposition. Upon absorption of UV light, the S-Cl bond can undergo homolytic cleavage, initiating radical-mediated reactions. The principles of this decomposition are similar to those of thermal decomposition, but the energy is supplied by photons rather than heat. The specific wavelengths of light that this compound absorbs and its quantum yield of decomposition would require experimental determination.

Experimental Protocols

Synthesis and Purification of this compound

A plausible synthetic route to this compound involves the oxidative chlorination of a suitable precursor. A method adapted from the synthesis of α-cyano-sulphonyl chlorides is presented below.[14]

Reaction Scheme:

NC-CH2-S-Na + 2Cl2 + 2H2O → NC-CH2-SO2Cl + NaCl + 3HCl

Materials:

-

Sodium cyanomethanethiolate

-

Chlorine gas

-

Dichloromethane (anhydrous)

-

Water (deionized)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a thermometer, suspend sodium cyanomethanethiolate in anhydrous dichloromethane under an inert atmosphere.

-

Cool the suspension to 0-5°C using an ice bath.

-

Bubble chlorine gas through the stirred suspension at a rate that maintains the reaction temperature below 10°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, purge the excess chlorine with a stream of nitrogen.

-

Carefully add cold deionized water to the reaction mixture and transfer it to a separatory funnel.

-

Separate the organic layer and wash it sequentially with cold saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30°C) to yield crude this compound.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).

Characterization:

The purified product should be characterized by:

-

1H NMR and 13C NMR: To confirm the chemical structure.

-

FT-IR: To identify the characteristic vibrational frequencies of the cyano (-C≡N) and sulfonyl chloride (-SO2Cl) groups.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Thermochemical Analysis

DSC is a valuable technique for determining the onset of thermal decomposition and measuring the heat of reaction.[4][15][16]

Procedure:

-

Accurately weigh 1-5 mg of purified this compound into a high-pressure DSC pan.

-

Hermetically seal the pan to contain any volatile decomposition products.

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample at a constant rate (e.g., 5-10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature.

-

The onset temperature of any significant exothermic event is indicative of the beginning of thermal decomposition. The integrated area of the exotherm provides the enthalpy of decomposition.

Figure 3: Experimental Workflow for DSC Analysis

Caption: Workflow for determining the thermal stability of this compound using DSC.

Bomb calorimetry is the standard method for determining the heat of combustion, from which the enthalpy of formation can be calculated.[17][18]

Procedure:

-

Press a pellet of a known mass (approximately 1 g) of this compound.

-

Place the pellet in the sample holder of a bomb calorimeter.

-

Attach a fuse wire of known length and make contact with the pellet.

-

Add a small, known amount of water to the bomb to ensure that all water formed during combustion is in the liquid state.

-

Seal the bomb and pressurize it with pure oxygen to approximately 25-30 atm.[19]

-

Immerse the bomb in a known volume of water in the calorimeter's insulated jacket.

-

Allow the system to reach thermal equilibrium while stirring the water.

-

Record the initial temperature.

-

Ignite the sample via the fuse wire.

-

Record the temperature at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Correct the temperature change for heat exchange with the surroundings.

-

Calculate the heat of combustion using the heat capacity of the calorimeter (determined by combusting a standard like benzoic acid).

-

From the heat of combustion, calculate the standard enthalpy of formation using Hess's law.

Safety and Handling

This compound should be handled with appropriate safety precautions due to its expected toxicity and corrosive nature, similar to other sulfonyl chlorides.[10][11][20][21][22]

-

Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled. May cause respiratory irritation.

-

Corrosivity: Expected to cause severe skin burns and eye damage due to its reaction with moisture to produce HCl.

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors.

-

Prevent contact with skin and eyes.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Keep away from incompatible materials such as water, alcohols, bases, and oxidizing agents.

-

Conclusion

This compound is a promising reagent with significant potential in synthetic chemistry. This guide has provided a comprehensive overview of its thermochemical properties and stability, leveraging established estimation methods and data from analogous compounds to fill the gaps in the existing literature. The estimated thermochemical data, coupled with the discussion of hydrolytic, thermal, and photochemical stability, provides a solid foundation for the safe and effective use of this compound. The detailed experimental protocols for synthesis and analysis offer a practical framework for researchers to further investigate and utilize this compound in their work. As with any reactive chemical, a thorough understanding of its properties and adherence to strict safety protocols are essential for successful and safe experimentation.

References

- Hall, H. K., Jr. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450–1454.

- Benson, S. W. (1976).

- Rogne, O. (1971). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1334-1338.

- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.

- King, J. F., & Lee, T. W. S. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(17), 6339–6347.

- Chatgilialoglu, C., Griller, D., Kanabus-Kaminska, J. M., & Lossing, F. P. (1994). Sulfur–chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (2), 357-360.

- Rihani, D. N., & Doraiswamy, L. K. (1965). Estimation of Heat Capacity of Organic Compounds from Group Contributions. Industrial & Engineering Chemistry Fundamentals, 4(1), 17–21.

- Frurip, D. J., & D'Accolti, T. R. (2007). Effective use of differential scanning calorimetry in reactive chemicals hazard evaluation. Process Safety Progress, 26(1), 35-43.

- ioKinetic. (n.d.). DSC - Differential Scanning Calorimetry Testing.